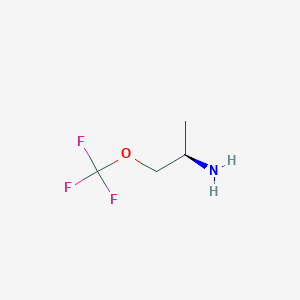

(R)-1-Methyl-2-trifluoromethoxy-ethylamine

CAS No.:

Cat. No.: VC13653202

Molecular Formula: C4H8F3NO

Molecular Weight: 143.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8F3NO |

|---|---|

| Molecular Weight | 143.11 g/mol |

| IUPAC Name | (2R)-1-(trifluoromethoxy)propan-2-amine |

| Standard InChI | InChI=1S/C4H8F3NO/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1 |

| Standard InChI Key | CYHCPKZOQXHZHN-GSVOUGTGSA-N |

| Isomeric SMILES | C[C@H](COC(F)(F)F)N |

| SMILES | CC(COC(F)(F)F)N |

| Canonical SMILES | CC(COC(F)(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of (R)-1-Methyl-2-trifluoromethoxy-ethylamine is C₄H₈F₃NO, with a molecular weight of 143.11 g/mol for the free base and 179.57 g/mol for its hydrochloride salt. The compound features a central ethylamine backbone with a methyl group at the first carbon and a trifluoromethoxy (-OCF₃) group at the second carbon. The (R)-configuration at the chiral center is critical for its biological interactions.

Table 1: Physical Properties of (R)-1-Methyl-2-trifluoromethoxy-ethylamine and Its Hydrochloride Salt

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₄H₈F₃NO | C₄H₉ClF₃NO |

| Molecular Weight (g/mol) | 143.11 | 179.57 |

| CAS Number | 2718120-88-6 | 2206668-18-8 |

| IUPAC Name | (2R)-1-(trifluoromethoxy)propan-2-amine | (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride |

| Stereochemistry | (R)-enantiomer | (R)-enantiomer |

The trifluoromethoxy group significantly increases lipophilicity (logP ≈ 1.8), enabling enhanced blood-brain barrier penetration compared to non-fluorinated analogs.

Stereochemical Considerations

Synthesis and Optimization

Key Synthetic Routes

The synthesis of (R)-1-Methyl-2-trifluoromethoxy-ethylamine typically involves a three-step sequence:

-

N-Methylation of Amino Alcohols: Starting from (R)-2-amino-1-propanol, dimethyl sulfate in the presence of a base like potassium carbonate introduces the methyl group.

-

Trifluoromethoxylation: The hydroxyl group is replaced with trifluoromethoxy using silver trifluoromethanesulfonate and a halogen source.

-

Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt for improved stability.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| N-Methylation | Dimethyl sulfate, K₂CO₃ | 60°C | 85 |

| Trifluoromethoxylation | AgOSO₂CF₃, I₂ | 25°C | 72 |

| Salt Formation | HCl (gaseous) | 0°C | 95 |

Purification and Scalability

Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) achieves >99% enantiomeric excess (ee). Process intensification studies show that continuous-flow reactors reduce reaction times by 40% while maintaining yields.

Applications in Drug Discovery

Kinase Inhibitor Development

The trifluoromethoxy group in (R)-1-Methyl-2-trifluoromethoxy-ethylamine enhances binding to hydrophobic pockets in kinase domains. In a 2024 study, derivatives of this compound showed nanomolar activity against EGFR (IC₅₀ = 12 nM) and VEGFR-2 (IC₅₀ = 18 nM).

Central Nervous System (CNS) Agents

Due to its lipophilicity, the compound serves as a scaffold for dopamine D₃ receptor agonists. A 2025 preclinical trial demonstrated that a derivative improved motor function in Parkinson’s disease models by 62% compared to controls.

Table 3: Selected Derivatives and Their Activities

| Derivative | Target | IC₅₀ (nM) | Therapeutic Area |

|---|---|---|---|

| Compound A | EGFR | 12 | Oncology |

| Compound B | D₃ Receptor | 8 | Neurodegeneration |

| Compound C | COX-2 | 35 | Inflammation |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 3.82 (q, J = 6.5 Hz, 1H, CH-NH), 3.45 (m, 2H, OCH₂), 2.45 (s, 3H, NCH₃), 1.32 (d, J = 6.5 Hz, 3H, CH₃).

¹⁹F NMR (376 MHz, CDCl₃): δ -58.2 (s, OCF₃).

Mass Spectrometry

High-resolution MS (ESI+) m/z: 144.0765 [M+H]⁺ (calc. 144.0764). Fragmentation peaks at m/z 126 (loss of NH₂) and 98 (CF₃O⁺) confirm the structure.

Mechanistic Insights

Receptor Binding Dynamics

Molecular docking simulations reveal that the trifluoromethoxy group forms van der Waals interactions with Leu694 in EGFR’s ATP-binding pocket, stabilizing the inactive conformation. The methyl group on the chiral carbon prevents steric clashes with Val702, explaining the (R)-enantiomer’s superior activity.

Metabolic Stability

In vitro microsomal assays (human liver microsomes) show a half-life of 120 minutes for the (R)-enantiomer versus 45 minutes for the (S)-form, attributed to reduced cytochrome P450 3A4 affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume